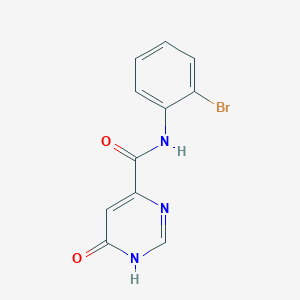

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

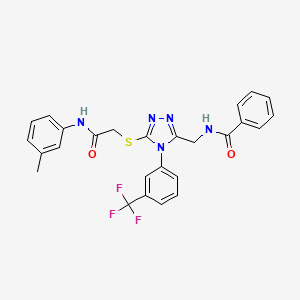

“N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached. The “carboxamide” part of the name suggests the presence of a carboxamide group (CONH2), and the “6-hydroxy” indicates a hydroxyl group (OH) attached to the 6th carbon of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide”, namely “N-(2-bromophenyl)benzamide”, has been analyzed . The molecular formula of “N-(2-bromophenyl)benzamide” is C13H10BrNO, with an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” are not available, N-(2-bromophenyl)acrylamides have been shown to undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction was found to tolerate a wide range of functional groups .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research on 2,4-Diamino-6-hydroxypyrimidines, including derivatives similar to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, has shown potential antiviral activities. These compounds, when modified, have exhibited inhibitory effects against retroviruses, demonstrating promising antiretroviral activity. The specific derivatives were effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting their potential for further exploration in antiviral therapy (Hocková et al., 2003).

Antimicrobial Activity

The synthesis of new derivatives from core structures similar to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide has led to compounds with notable antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives underwent further cyclization to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which were tested and displayed considerable antimicrobial properties (Gad-Elkareem et al., 2011).

Synthesis and Characterization for Drug Development

The synthesis and characterization of compounds structurally related to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide have contributed significantly to drug development efforts. These compounds serve as key intermediates or precursors in the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer drugs. For example, the discovery of selective Met kinase inhibitors for potential treatment of cancers illustrates the application of such compounds in designing new therapeutic agents (Schroeder et al., 2009).

Anticancer and Enzyme Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, have been synthesized and evaluated for their antitumor activity and enzyme inhibition properties. These compounds showed selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, indicating their potential in cancer therapy (Wang et al., 2010).

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTNHWLTFQNDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)

![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)

![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)

![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)

![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)

![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)